2,2'-Bi(1-fluoropyridinium) 2,2'-Bi(1-fluoropyridinium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14270711
InChI: InChI=1S/C10H8F2N2/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12/h1-8H/q+2
SMILES:
Molecular Formula: C10H8F2N2+2
Molecular Weight: 194.18 g/mol

2,2'-Bi(1-fluoropyridinium)

CAS No.:

Cat. No.: VC14270711

Molecular Formula: C10H8F2N2+2

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bi(1-fluoropyridinium) -

Specification

Molecular Formula C10H8F2N2+2
Molecular Weight 194.18 g/mol
IUPAC Name 1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium
Standard InChI InChI=1S/C10H8F2N2/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12/h1-8H/q+2
Standard InChI Key VWXNMFVNVKSKOB-UHFFFAOYSA-N
Canonical SMILES C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F

Introduction

Structural and Electronic Characteristics of 2,2'-Bi(1-fluoropyridinium)

Molecular Architecture

The core structure of 2,2'-Bi(1-fluoropyridinium) consists of two pyridinium rings fluorinated at the 1-position and linked via a covalent bond between their 2-positions (Figure 1). This arrangement creates a planar, conjugated system that enhances charge delocalization. X-ray crystallographic studies of analogous N-fluoropyridinium salts reveal shortened C–F bond lengths (~1.34 Å) and pyramidal geometry at nitrogen, consistent with sp³ hybridization . Computational models predict similar distortions in the bipyridinium framework, with Mulliken charges indicating significant positive charge accumulation at the nitrogen centers (q_N ≈ +0.45) .

Spectroscopic Signatures

¹⁹F NMR spectroscopy of related fluoropyridinium compounds shows deshielded fluorine resonances between δ −120 to −125 ppm, attributable to the electron-withdrawing pyridinium moiety . In 2,2'-Bi(1-fluoropyridinium), through-space F–F coupling (J_FF ≈ 110–115 Hz) is anticipated due to the proximity of fluorides in the dimeric structure . IR spectra typically exhibit a strong C–F stretching band near 1,100 cm⁻¹, while UV-vis absorption maxima in acetonitrile occur at λ ≈ 270 nm (π→π* transitions) .

Synthetic Pathways to 2,2'-Bi(1-fluoropyridinium)

Direct Fluorination of Bipyridine

A common route involves reacting 2,2'-bipyridine with elemental fluorine (F₂) or xenon difluoride (XeF₂) in dichloromethane at −78°C . This method yields the difluorinated product but requires careful control of stoichiometry to avoid overfluorination. For example:

2,2’-Bipyridine+2F2CH2Cl2,78C2,2’-Bi(1-fluoropyridinium)2F\text{2,2'-Bipyridine} + 2 \text{F}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, -78^\circ\text{C}} \text{2,2'-Bi(1-fluoropyridinium)} \cdot 2 \text{F}^-

Yields typically range from 45–60%, with side products including monofluorinated isomers and defluorinated degradation species .

Metathesis from Prefluorinated Intermediates

Alternative approaches employ N-fluoropyridinium precursors. Treatment of 1-fluoro-2-iodopyridinium tetrafluoroborate with a palladium catalyst enables coupling at the 2-position:

2C5H4FN+IPd(PPh3)4,DMF2,2’-Bi(1-fluoropyridinium)2I+I22 \text{C}_5\text{H}_4\text{FN}^+ \text{I}^- \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{DMF}} \text{2,2'-Bi(1-fluoropyridinium)} \cdot 2 \text{I}^- + \text{I}_2

Subsequent anion exchange with AgBF₄ or KPF₆ produces the desired tetrafluoroborate or hexafluorophosphate salts in >70% yield .

Reactivity and Fluorination Mechanisms

Reductive Elimination Pathways

Density functional theory (DFT) calculations on analogous Bi(V) fluorides suggest that 2,2'-Bi(1-fluoropyridinium) may undergo reductive elimination via a five-membered transition state (TS), where fluoride transfer occurs concomitantly with Bi–N bond cleavage (Figure 2) . The activation energy (ΔG‡) for this process is estimated at 22–25 kcal·mol⁻¹, comparable to Balz–Schiemann-type reactions . Hammett studies using para-substituted derivatives reveal a positive ρ value (≈2.6), indicating nucleophilic aromatic substitution dominated by charge development at the ipso-carbon .

Anion Effects on Fluoride Transfer

The counterion significantly influences fluorination efficiency. Tetrafluoroborate (BF₄⁻) accelerates reductive elimination by acting as a fluoride reservoir, whereas triflate (OTf⁻) or hexafluorophosphate (PF₆⁻) retard the process due to poor Lewis basicity . For example:

Counterionk_rel (s⁻¹, 25°C)ΔG‡ (kcal·mol⁻¹)
BF₄⁻1.2 × 10⁻³22.4
PF₆⁻3.7 × 10⁻⁵26.1

Applications in Organic Synthesis

Electrophilic Fluorination

2,2'-Bi(1-fluoropyridinium) salts fluorinate electron-rich arenes and heteroarenes under mild conditions. For instance, reaction with indole at 40°C in acetonitrile affords 3-fluoroindole in 82% yield . The bipyridinium framework enhances thermal stability compared to monomeric N-fluoropyridinium reagents, enabling reactions at elevated temperatures without decomposition.

Catalytic Fluorocyclizations

In the presence of Brønsted acids, the compound facilitates intramolecular fluorocyclizations. A representative transformation converts 2-allylphenol to 2-fluoro-2,3-dihydrobenzofuran with 74% enantiomeric excess when using a chiral phosphoric acid catalyst .

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